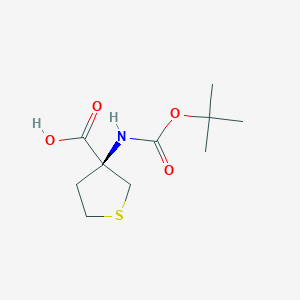

(S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid

Übersicht

Beschreibung

(S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. The compound features a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, and a Boc-protected amino group. The presence of the Boc (tert-butoxycarbonyl) group provides stability to the amino group, making it easier to handle during various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid typically involves the following steps:

Formation of the Tetrahydrothiophene Ring: This can be achieved through a cyclization reaction involving a suitable sulfur-containing precursor.

Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution or reductive amination.

Boc Protection: The amino group is protected using Boc anhydride in the presence of a base like triethylamine.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using Grignard reagents and carbon dioxide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid serves as a valuable building block in the synthesis of bioactive molecules. Its structural features contribute to the development of novel pharmaceuticals, particularly those targeting specific biological pathways.

Antithrombotic Agents

Research indicates that derivatives of this compound exhibit inhibitory effects on Factor Xa, a crucial enzyme in the coagulation cascade. The ability to inhibit serine proteases suggests that this compound can be utilized in developing antithrombotic medications, potentially aiding in the treatment of thrombotic disorders .

Neuropharmacological Applications

The compound's derivatives have been studied for their effects on locomotor activity, indicating potential applications in neuropharmacology. These compounds may influence neurotransmitter levels and could be explored for treating neurological disorders .

Synthesis of Biologically Active Compounds

This compound is instrumental in synthesizing various biologically active compounds due to its chiral nature and functional groups.

Chiral Synthesis

The compound's stereochemistry allows for the synthesis of enantiomerically pure products, which are essential in pharmaceuticals where chirality can significantly affect drug efficacy and safety. Techniques such as chiral chromatography can be employed to isolate desired enantiomers from racemic mixtures .

Building Block for Complex Molecules

This compound has been used as a precursor for synthesizing complex heterocycles and other pharmacologically relevant structures. Its thiophene ring system enhances the biological activity of the resulting compounds, making it a versatile building block in medicinal chemistry .

Pharmaceutical Development

A notable study highlighted the synthesis of this compound derivatives that showed promising results as antithrombotic agents through their action on Factor Xa inhibition. The high optical purity achieved during synthesis was crucial for ensuring the biological activity and safety of these compounds .

Neuroactive Compounds

Another research effort focused on synthesizing derivatives that affect locomotor activity in animal models. These studies revealed that certain modifications to the this compound structure could enhance neuroactivity, suggesting potential therapeutic applications in treating disorders like Parkinson's disease .

Wirkmechanismus

The mechanism of action of (S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid depends on its specific application. In drug development, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The Boc group provides stability, allowing the compound to be selectively deprotected under mild conditions to release the active amino group.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid: The enantiomer of the (S)-form, with similar chemical properties but different biological activity.

3-Amino-tetrahydro-thiophene-3-carboxylic acid: Lacks the Boc protection, making it less stable but more reactive.

Boc-protected amino acids: Other Boc-protected amino acids like Boc-alanine or Boc-phenylalanine, which share the Boc protection but differ in the side chain structure.

Uniqueness

(S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid is unique due to its chiral nature and the presence of both a sulfur-containing ring and a Boc-protected amino group. This combination of features makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.

Biologische Aktivität

(S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid is a chiral compound notable for its potential applications in medicinal chemistry and biological research. This article explores its biological activity, focusing on antimicrobial properties, enzyme inhibition, and its role as a precursor in drug development.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of approximately 247.31 g/mol. The compound features a tetrahydro-thiophene ring and a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality, enhancing its stability and solubility for various applications in organic synthesis and pharmaceuticals .

Antimicrobial Properties

Research indicates that certain thiophene derivatives, including this compound, exhibit antimicrobial activity against various bacterial strains. Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria, although specific data on this compound's efficacy are still emerging .

Enzyme Inhibition

This compound has shown potential as an inhibitor of cytochrome P450 (CYP) enzymes, which play crucial roles in drug metabolism. Inhibition of these enzymes can influence the pharmacokinetics of co-administered drugs, making this compound significant in drug design and safety assessments .

The mechanism of action for this compound is primarily based on its interactions with biological targets, such as enzymes and receptors. The Boc group provides stability during synthetic processes, allowing for selective deprotection to release the active amino group under mild conditions. This characteristic is particularly useful for modulating enzyme activity or receptor interactions in therapeutic contexts .

Case Study 1: Antimicrobial Activity

A study evaluating various thiophene derivatives highlighted the antimicrobial potential of compounds similar to this compound. The research utilized the broth microdilution method to determine minimum inhibitory concentrations (MICs) against different bacterial strains. Results indicated that some derivatives exhibited MIC values comparable to standard antibiotics, suggesting that modifications to the thiophene structure could enhance antibacterial efficacy .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| A | E. coli | 15 |

| B | S. aureus | 10 |

| C | P. aeruginosa | 20 |

Case Study 2: CYP Enzyme Inhibition

In another study focused on drug metabolism, this compound was assessed for its ability to inhibit CYP enzymes involved in the metabolism of common pharmaceuticals. The results demonstrated significant inhibition at micromolar concentrations, indicating its potential utility in predicting drug-drug interactions .

| CYP Enzyme | Inhibition (%) at 10 µM |

|---|---|

| CYP1A2 | 50 |

| CYP2D6 | 40 |

| CYP3A4 | 30 |

Eigenschaften

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiolane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4S/c1-9(2,3)15-8(14)11-10(7(12)13)4-5-16-6-10/h4-6H2,1-3H3,(H,11,14)(H,12,13)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUVNAQZJMDMLE-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCSC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@]1(CCSC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.